3-Chloro-5-(1-(4-methoxybenzyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yloxy)benzonitrile
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Overview
Description
3-Chloro-5-((1-(4-methoxybenzyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chloro-substituted benzonitrile core, a methoxybenzyl group, and a trifluoromethyl-substituted dihydropyrimidinone moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-((1-(4-methoxybenzyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzonitrile Core: The synthesis begins with the preparation of 3-chloro-5-hydroxybenzonitrile. This can be achieved through the chlorination of 5-hydroxybenzonitrile using thionyl chloride or phosphorus pentachloride.
Introduction of the Methoxybenzyl Group: The next step involves the alkylation of the hydroxy group with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
Formation of the Dihydropyrimidinone Moiety: The final step involves the condensation of the intermediate with 4-(trifluoromethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-((1-(4-methoxybenzyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-Chloro-5-((1-(4-methoxybenzyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-((1-(4-methoxybenzyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to the active sites of enzymes, thereby inhibiting their activity.
Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-((1-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile: Lacks the trifluoromethyl group, which may affect its biological activity and chemical reactivity.
3-Chloro-5-((1-(4-methoxybenzyl)-6-oxo-4-methyl-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile: Contains a methyl group instead of a trifluoromethyl group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the trifluoromethyl group in 3-Chloro-5-((1-(4-methoxybenzyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential.
Properties
Molecular Formula |
C20H13ClF3N3O3 |
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Molecular Weight |
435.8 g/mol |
IUPAC Name |
3-chloro-5-[1-[(4-methoxyphenyl)methyl]-6-oxo-4-(trifluoromethyl)pyrimidin-5-yl]oxybenzonitrile |
InChI |
InChI=1S/C20H13ClF3N3O3/c1-29-15-4-2-12(3-5-15)10-27-11-26-18(20(22,23)24)17(19(27)28)30-16-7-13(9-25)6-14(21)8-16/h2-8,11H,10H2,1H3 |
InChI Key |
YDAPHGKUZKINKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC(=C(C2=O)OC3=CC(=CC(=C3)C#N)Cl)C(F)(F)F |
Origin of Product |
United States |
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